molecular formula C16H11N3OS B11055490 2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline

2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline

Cat. No.: B11055490
M. Wt: 293.3 g/mol
InChI Key: XGGIISUWTIGYPV-UHFFFAOYSA-N
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Description

2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the oxazolo[4,5-b]pyridine family, known for their antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE typically involves the reaction of quinoline derivatives with oxazolo[4,5-b]pyridine under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and reduce costs, possibly using continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer and anticonvulsant activities.

Mechanism of Action

The mechanism of action of 2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from inhibition of bacterial enzymes, while its anticancer effects may involve disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(phenyl)oxazolo[4,5-b]pyridine
  • 2-(quinolin-2-ylmethylsulfanyl)-[1,3]oxazolo[4,5-b]pyridine

Uniqueness

2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE stands out due to its unique combination of a quinoline and oxazolo[4,5-b]pyridine moiety, which imparts a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

2-(quinolin-2-ylmethylsulfanyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C16H11N3OS/c1-2-5-13-11(4-1)7-8-12(18-13)10-21-16-19-15-14(20-16)6-3-9-17-15/h1-9H,10H2

InChI Key

XGGIISUWTIGYPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CSC3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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